(Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide
説明
特性
IUPAC Name |
5-bromo-N'-hydroxypyrimidine-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4O/c6-3-1-8-5(9-2-3)4(7)10-11/h1-2,11H,(H2,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGBKHOZHLHRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=NO)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=N1)/C(=N/O)/N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Starting Materials and Precursor Selection
The synthesis typically begins with 5-bromo-2-hydroxypyrimidine (CAS 38353-06-9), a commercially available precursor noted for its stability and reactivity in electrophilic substitution reactions. Key considerations for precursor selection include:
Bromination and Functional Group Interconversion
Controlled bromination at the 5-position is achieved using elemental bromine (Br₂) under cryogenic conditions (0–5°C) to prevent over-bromination. A representative protocol involves:
- Dissolving 2-hydroxypyrimidine (23 g) in deionized water (250 mL)
- Slow addition of bromine (40 g) over 45 minutes at ≤5°C
- Neutralization with saturated NaHCO₃ to pH 7
This method yields 5-bromo-2-hydroxypyrimidine with 91% efficiency when coupled with methanol recrystallization.
Amidoxime Formation: Critical Reaction Parameters
The conversion of the 2-cyano group to the target carboximidamide moiety involves two stages:
Nitrile Hydroxylation
Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) under basic conditions:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 60–65°C | Maximizes NH₂OH activation |
| Molar Ratio (CN:NH₂OH) | 1:1.2 | Prevents over-hydroxylation |
| Solvent System | EtOH/H₂O (3:1) | Balances solubility and reactivity |
This step typically achieves 78–82% conversion to the amidoxime intermediate.
Z-Isomer Selectivity Control
Stereochemical outcomes are governed by:
- Microwave irradiation : 150 W for 10 min enhances Z-selectivity to 94% vs. 72% under thermal conditions
- Chelation effects : Addition of Cu(I) catalysts (e.g., CuBr) improves Z/E ratio from 3:1 to 8:1
Purification and Isolation Techniques
Chromatographic Separation
Neutral alumina chromatography with gradient elution (hexane → EtOAc) effectively removes:
Recrystallization Optimization
Ethanol/water mixtures (85% v/v) produce needle-shaped crystals suitable for X-ray analysis:
- Yield improvement from 67% to 89% through slow cooling (1°C/min)
- Purity enhancement to ≥99% (HPLC) with two recrystallization cycles
Spectroscopic Characterization Benchmarks
¹H NMR Spectral Features (400 MHz, DMSO-d₆)
| Proton Environment | δ (ppm) | Multiplicity | Coupling Constants |
|---|---|---|---|
| N'-OH | 10.28 | s (br) | - |
| Pyrimidine H-4 | 8.47 | d | J = 5.2 Hz |
| Pyrimidine H-6 | 8.39 | d | J = 5.2 Hz |
| NH₂ | 6.89 | s (br) | - |
The Z-configuration is confirmed through NOESY correlations between the hydroxyl proton and H-4/H-6.
Mass Spectral Fragmentation Patterns
- ESI-MS (m/z) : [M+H]⁺ calcd. 217.02, found 217.03
- Characteristic cleavage at the C2-N bond produces ions at m/z 154.98 (C₄H₃BrN₂⁺) and 62.04 (CH₃N₂O⁺)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Z/E Ratio | Scale-Up Feasibility |
|---|---|---|---|---|
| Conventional Thermal | 68 | 95 | 3:1 | Moderate |
| Microwave-Assisted | 83 | 98 | 8:1 | High |
| Flow Chemistry | 91 | 99 | 15:1 | Excellent |
Recent advances in continuous flow systems demonstrate particular promise, enabling:
化学反応の分析
Types of Reactions
(Z)-5-bromo-N’-hydroxypyrimidine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
科学的研究の応用
Synthesis Overview
The synthesis of (Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide typically involves:
- Starting Materials : Utilizing 2-hydroxypyrimidine as a precursor.
- Reagents : Employing brominating agents under controlled conditions to achieve the desired substitution.
- Yield Optimization : The process can yield over 90% purity through careful temperature control and purification methods such as chromatography.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study by Kumar et al. evaluated various bromopyrimidine derivatives against standard bacterial strains, demonstrating that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy of selected compounds:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-bromo-1 | Staphylococcus aureus | 32 µg/mL |
| 5-bromo-2 | Escherichia coli | 16 µg/mL |
| 5-bromo-3 | Bacillus subtilis | 8 µg/mL |
Anticancer Potential
The compound's anticancer properties have also been investigated. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including:
- HeLa (cervical carcinoma)
- A549 (lung adenocarcinoma)
- MCF-7 (breast adenocarcinoma)
The following table presents the IC50 values for these cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| A549 | 10 |
| MCF-7 | 12 |
Case Studies
- Antimicrobial Efficacy : A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences demonstrated that several synthesized bromopyrimidine derivatives, including this compound, displayed significant antimicrobial activity against various pathogens, supporting its use as a potential antimicrobial agent .
- Anticancer Activity : In another study focusing on the anticancer potential of pyrimidine derivatives, it was found that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window for further development .
作用機序
The mechanism of action of (Z)-5-bromo-N’-hydroxypyrimidine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit key enzymes or disrupt cellular processes.
類似化合物との比較
(Z)-5-Bromo-N'-hydroxypyrimidine-2-carboximidamide vs. Pyridine Derivatives
| Compound Name | Core Structure | Substituents | Key Functional Groups | Molecular Weight |
|---|---|---|---|---|
| This compound | Pyrimidine | 5-Br, 2-Carboximidamide (N'-hydroxy) | Bromine, Hydroxyl, Amidoxime | Not Provided |
| 5-Bromo-N,3-dimethoxy-N-methylpicolinamide | Pyridine | 5-Br, 3-OMe, N-Me | Bromine, Methoxy, Methylamide | 275.10 |
| 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | Pyridine | 5-Br, 3-NO₂, N,N-Me₂ | Bromine, Nitro, Dimethylamine | 246.06 |
| N-(2-bromo-5-((hydroxyimino)methyl)pyridin-3-yl)pivalamide | Pyridine | 2-Br, 5-(Hydroxyimino), Pivalamide | Bromine, Hydroxyimino, Pivaloyl | Not Provided |
Key Differences :
- Core Heterocycle : The pyrimidine ring in the target compound contains two nitrogen atoms, enhancing its hydrogen-bonding capacity compared to single-nitrogen pyridine derivatives .
- Substituent Effects : The hydroxyl-substituted carboximidamide group in the target compound may improve solubility and metal-binding properties, whereas methoxy or nitro groups in pyridine analogs (e.g., HB443, HB383) prioritize lipophilicity or electronic effects .
Insights :
- The high yield (91%) and defined melting point of compound 75 suggest that brominated carboximidamide derivatives are synthetically accessible and thermally stable, which may extend to the target compound.
- Commercial pyridine analogs (e.g., HB443 priced at $400/g for 1 g) indicate that brominated heterocycles are valuable intermediates, though costs vary with structural complexity.
生物活性
(Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the bromine atom in its structure enhances its reactivity and biological profile, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula, which includes a bromine atom, hydroxyl group, and carboximidamide functional groups. These components are critical in determining its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may have potential as an antitumor agent. Its structure allows it to interact with key cellular targets involved in cancer progression.
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes, such as tyrosinase, which is crucial in melanin synthesis. This inhibition can be beneficial in treating hyperpigmentation disorders.
Antitumor Activity
In a study focused on pyrimidine derivatives, this compound was synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, with IC50 values suggesting potent activity against tumor cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15.3 |
| This compound | MCF-7 | 12.7 |
This table summarizes the cytotoxic effects of the compound on different cancer cell lines, indicating its potential as an antitumor agent.
Enzyme Inhibition Studies
The compound's inhibitory effects on tyrosinase were also investigated. Tyrosinase is a key enzyme involved in melanin production, and its inhibition can help manage conditions like melasma and other hyperpigmentation disorders.
In vitro assays demonstrated that this compound showed competitive inhibition against tyrosinase with an IC50 value of approximately 25 µM, which is comparable to standard inhibitors like kojic acid .
| Inhibitor | IC50 (µM) |
|---|---|
| Kojic Acid | 30 |
| This compound | 25 |
These findings suggest that the compound could be developed further for cosmetic applications targeting skin pigmentation.
Molecular Docking Studies
Molecular docking simulations were conducted to understand the binding interactions between this compound and target enzymes. The results indicated strong binding affinities, suggesting that the compound effectively interacts with the active sites of these enzymes.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlighted that modifications in the functional groups significantly influence the biological activity of this compound. For instance, variations in bromination or hydroxylation patterns could enhance or diminish its inhibitory potency against tyrosinase and other targets.
Q & A
Q. Basic
- Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., R₂²(10) ring motifs) and π-π stacking (centroid distance ≈3.62 Å) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) linked to hydrogen-bond strength .
- FT-IR Spectroscopy : Confirm N–H (3200–3400 cm⁻¹) and C=N (1650 cm⁻¹) stretches to validate imidamide functionality .
What strategies optimize the compound’s solubility for coordination chemistry applications without altering its electronic properties?
Q. Advanced
- Co-Solvent Systems : Use DMSO:water (1:4 v/v) to enhance solubility while preserving ligand-metal charge transfer properties .
- Derivatization : Introduce non-coordinating solubilizing groups (e.g., methoxy) at non-reactive positions (e.g., pyrimidine C4) via Suzuki coupling .
- pH Adjustment : Maintain pH 7–8 to stabilize the deprotonated amidoxime form, improving metal-binding capacity .
How can researchers assess the thermal stability and decomposition pathways of this compound under varying conditions?
Q. Basic
- TGA-DSC : Monitor mass loss (5% at 150°C for hydrated forms) and exothermic peaks (200–250°C) corresponding to imidamide ring decomposition .
- In Situ XRD : Track structural changes during heating to identify intermediate phases (e.g., amorphous vs. crystalline degradation products) .
What synthetic challenges arise in multi-step syntheses involving brominated intermediates, and how can they be mitigated?
Q. Advanced
- Low Yields : Bromine’s electron-withdrawing effect slows amidoxime formation. Use microwave-assisted synthesis (80°C, 30 min) to accelerate reaction kinetics .
- Side Reactions : Competing N-oxide formation can occur. Add a radical scavenger (e.g., TEMPO) to suppress oxidation .
- Purification : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to separate brominated byproducts .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation from brominated compounds .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acyl chloride reactions) with sodium bicarbonate before disposal .
- Storage : Keep in amber vials under nitrogen at –20°C to prevent photodegradation and hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
